molecular formula C10H15ClN2O2 B100454 Benzyl N-(2-aminoethyl)carbamate hydrochloride CAS No. 18807-71-1

Benzyl N-(2-aminoethyl)carbamate hydrochloride

Cat. No. B100454
CAS RN: 18807-71-1
M. Wt: 230.69 g/mol
InChI Key: QMLKQXIAPAAIEJ-UHFFFAOYSA-N
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Patent
US06759509B1

Procedure details

N,N-Bis-Carbobenzyloxyethylenediamine 11 (23.91 g, 72.8 mmol) in glacial acetic acid (100 mL) was treated with 12M HCl (12.1 mL, 2 equiv). The stirred mixture was heated at reflux for 1 h and then left to stand at rt overnight. A small amount of solid was removed by filtration and the filtrate was diluted with ether (700 mL) and left to stand at rt for 2 h. The resulting white solid product was collected by filtration, washed repeatedly with ether, and dried in a vacuum dessicator overnight (9.2440 g, 55%). 1H-NMR (DMSO-d6) δ 2.87 (t, 2H), 3.30 (q, 2H), 5.04 (s, 2H), 7.33 (m, 5H), 7.49 (brt, 1H), 8.22 (br, 3H).
Name
N,N-Bis-Carbobenzyloxyethylenediamine
Quantity
23.91 g
Type
reactant
Reaction Step One
Name
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:11](C(OCC1C=CC=CC=1)=O)[CH2:12][CH2:13][NH2:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[ClH:25]>C(O)(=O)C>[ClH:25].[C:1]([NH:11][CH2:12][CH2:13][NH2:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2] |f:3.4|

Inputs

Step One
Name
N,N-Bis-Carbobenzyloxyethylenediamine
Quantity
23.91 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N(CCN)C(=O)OCC1=CC=CC=C1
Name
Quantity
12.1 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
A small amount of solid was removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was diluted with ether (700 mL)
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand at rt for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting white solid product was collected by filtration
WASH
Type
WASH
Details
washed repeatedly with ether
CUSTOM
Type
CUSTOM
Details
dried in a vacuum dessicator overnight (9.2440 g, 55%)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.C(=O)(OCC1=CC=CC=C1)NCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.